molecular formula C12H18N2O3S B7586753 4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide

4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide

Cat. No. B7586753
M. Wt: 270.35 g/mol
InChI Key: QDFXYCUFNXISNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PIPES, which is an acronym for piperazine-N,N'-bis(2-ethanesulfonic acid).

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide is not well understood. However, it is believed that the compound works by binding to specific receptors in the body, leading to various physiological effects.
Biochemical and physiological effects:
4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. It has also been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide in lab experiments is its ability to maintain a constant pH over a wide range of temperatures. This makes it ideal for use in experiments that require a stable pH. However, one of the limitations of using PIPES is that it can interfere with certain assays, leading to inaccurate results.

Future Directions

There are numerous future directions for research on 4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on the body.

Synthesis Methods

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide is relatively simple and involves the reaction of piperazine with formaldehyde and 4-sulfonyl chloride benzene. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting compound is a white crystalline powder that is soluble in water and has a melting point of around 200°C.

Scientific Research Applications

4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide has been extensively used in scientific research due to its various applications. It is commonly used as a buffer in biochemical and molecular biology experiments. PIPES has the ability to maintain a constant pH over a wide range of temperatures, making it ideal for use in experiments that require a stable pH. It is also used as a reagent in the synthesis of various compounds and as a chelating agent in metal ion analysis.

properties

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c13-18(16,17)12-3-1-11(2-4-12)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFXYCUFNXISNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide

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